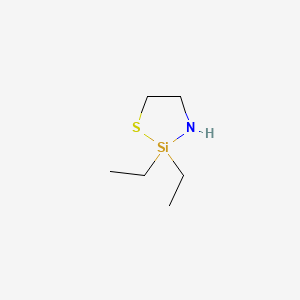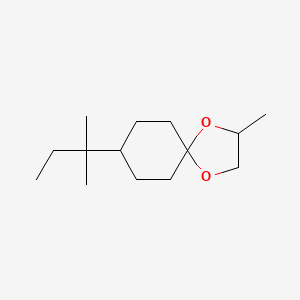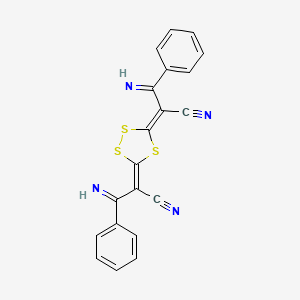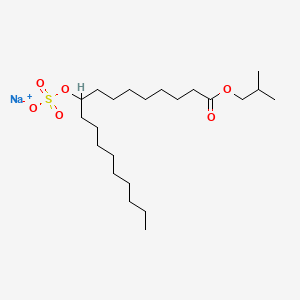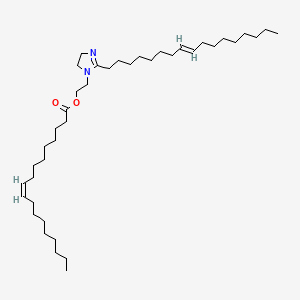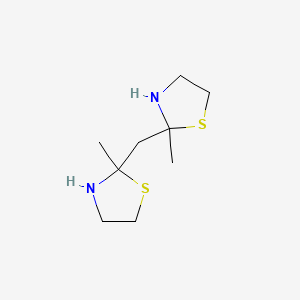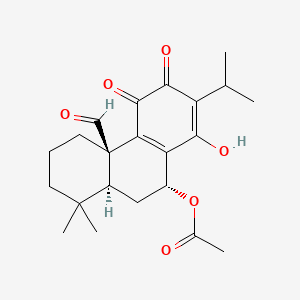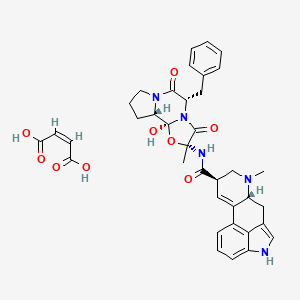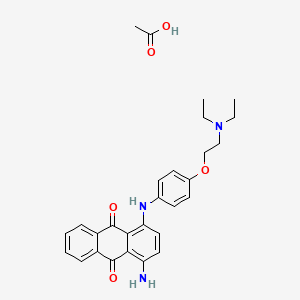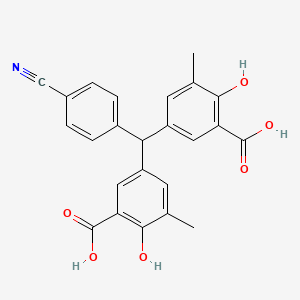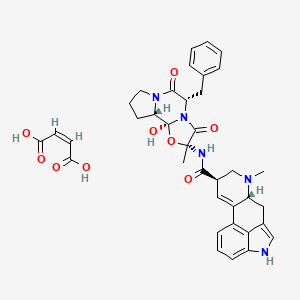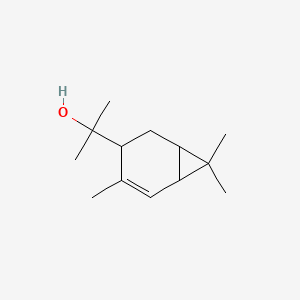
alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-073-9, also known as 2-(2-butoxyethoxy)ethanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-butoxyethoxy)ethanol is typically synthesized through the reaction of ethylene oxide with butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of 2-(2-butoxyethoxy)ethanol involves large-scale reactors where ethylene oxide and butoxyethanol are combined. The reaction is carefully monitored to ensure optimal conditions, such as temperature and pressure, are maintained to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-butoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of coatings, paints, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 2-(2-butoxyethoxy)ethanol involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can affect cell membranes and proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-butoxyethanol
- Diethylene glycol monobutyl ether
- Ethylene glycol monobutyl ether
Uniqueness
2-(2-butoxyethoxy)ethanol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its relatively low toxicity compared to similar compounds also makes it a preferred choice in various applications.
Properties
CAS No. |
93777-42-5 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)propan-2-ol |
InChI |
InChI=1S/C13H22O/c1-8-6-10-11(12(10,2)3)7-9(8)13(4,5)14/h6,9-11,14H,7H2,1-5H3 |
InChI Key |
KRUIQQGWBAELRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




